Methoxtrexate

Dihydrofolate reductase Antifolate Enzyme inhibition kinetics

Methotrexate is the indispensable DHFR inhibitor reference standard, defined by a precisely characterized 26 nM apparent Ki for recombinant human DHFR—enabling direct cross-comparison with pemetrexed, pralatrexate, and raltitrexed in enzyme inhibition assays. Its documented 86% oral bioavailability and saturable absorption above 15 mg/week make it the ideal tool for route-of-administration and formulation optimization studies. For ophthalmology programs, methotrexate's 66.7% treatment success at 6 months, with a statistically significant 19.1% absolute advantage over mycophenolate mofetil in posterior uveitis, establishes it as the evidence-based first-line comparator. Every batch is qualified for DHFR inhibition consistency, ensuring inter-study reproducibility.

Molecular Formula C20H24N8O6
Molecular Weight 472.5 g/mol
Cat. No. B7812509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethoxtrexate
Molecular FormulaC20H24N8O6
Molecular Weight472.5 g/mol
Structural Identifiers
SMILESCN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.O
InChIInChI=1S/C20H22N8O5.H2O/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);1H2
InChIKeyFPJYMUQSRFJSEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methotrexate Comparator Landscape: Defining the Reference DHFR Inhibitor for Procurement and Research Selection


Methotrexate (MTX) is a classical antifolate that competitively inhibits dihydrofolate reductase (DHFR), thereby depleting intracellular folate pools essential for de novo purine and thymidylate synthesis [1]. As the prototypical DHFR inhibitor with decades of clinical use across oncology and autoimmune indications [1], MTX serves as the benchmark comparator against which newer antifolates—including pemetrexed, raltitrexed, and pralatrexate—are mechanistically and clinically evaluated [2]. Its well-characterized pharmacokinetic, pharmacodynamic, and polyglutamation profile makes it the indispensable reference standard for any laboratory or clinical program assessing antifolate activity.

Why Methotrexate Cannot Be Interchanged with Newer Antifolates: Differential Polyglutamation and Transporter Affinity


Despite sharing a common DHFR inhibitory mechanism, methotrexate exhibits distinct cellular pharmacology relative to pemetrexed, raltitrexed, and pralatrexate that precludes simple interchangeability. Methotrexate demonstrates a 26 nM apparent Ki for recombinant human DHFR—potent but 1.7-fold weaker than pralatrexate's 45 nM binding affinity [1]. More critically, methotrexate's extent of cellular uptake and subsequent polyglutamation by folylpolyglutamate synthetase (FPGS) is markedly lower than that of pralatrexate, resulting in reduced intracellular retention and differential cytotoxicity profiles in tumor models [1]. Furthermore, methotrexate's oral bioavailability exhibits significant interpatient variability and saturable absorption at doses exceeding 15 mg/week, whereas subcutaneous administration yields more predictable systemic exposure [2]. These quantifiable mechanistic and pharmacokinetic divergences mean that substituting methotrexate with another antifolate without protocol-specific validation would introduce uncontrolled variables in both research and clinical settings.

Methotrexate Quantitative Differentiation: Head-to-Head Mechanistic and Clinical Evidence Versus Key Comparators


DHFR Inhibitory Potency: Methotrexate vs. Pralatrexate vs. Pemetrexed

In a direct comparative study using recombinant human DHFR, methotrexate demonstrated an apparent Ki value of 26 nM, representing intermediate potency between pralatrexate (45 nM) and pemetrexed (>200 nM) [1]. This 1.7-fold difference in Ki between pralatrexate and methotrexate, and the >7.7-fold difference between methotrexate and pemetrexed, quantifies the rank-order DHFR binding affinity that underpins differential cytotoxic potency [1].

Dihydrofolate reductase Antifolate Enzyme inhibition kinetics

Cellular Uptake and Polyglutamation: Methotrexate vs. Pralatrexate

When evaluated in NCI-H460 non-small cell lung cancer cells, radiolabeled methotrexate (5 µM) exhibited significantly lower cellular uptake and subsequent polyglutamation compared to pralatrexate (5 µM) [1]. Pralatrexate entered cells at a greater rate and underwent more extensive FPGS-mediated polyglutamylation, correlating with enhanced intracellular retention and prolonged target engagement [1]. The study noted that polyglutamylation is a key determinant of antifolate-mediated cytotoxicity [1].

Cellular pharmacology Polyglutamylation Reduced folate carrier (RFC-1)

Oral vs. Subcutaneous Bioavailability: Methotrexate Route-Dependent Exposure

A crossover pharmacokinetic study in patients with Crohn's disease receiving 25 mg methotrexate demonstrated that subcutaneous (SC) administration yields higher systemic exposure than oral (PO) administration, with mean AUC values of 3985 ng/mL·h (SC) versus 3375 ng/mL·h (PO), corresponding to a relative oral bioavailability of 86% [1]. The 90% confidence interval for the AUC (PO/SC) ratio (0.785 to 0.929) fell outside the FDA bioequivalence window (0.80–1.25) [1]. This route-dependent difference is more pronounced at doses exceeding 15 mg/week due to saturable oral absorption [2].

Pharmacokinetics Bioavailability Route of administration

Comparative Cytotoxicity in T-Lymphoblastic Leukemia Cells: Methotrexate vs. Pralatrexate

In three T-lymphoblastic leukemia cell lines (CEM, MOLT4, MOLT3), methotrexate exhibited IC50 values of 8.2 nM, 40 nM, and 20 nM, respectively, whereas pralatrexate demonstrated consistently more potent cytotoxicity with IC50 values of 0.6 nM, 2.4 nM, and 1.4 nM [1]. This represents 13.7-fold, 16.7-fold, and 14.3-fold greater potency for pralatrexate across the three cell lines [1]. Notably, pralatrexate retained cytotoxicity against methotrexate-resistant cells, whereas methotrexate showed no activity against pralatrexate-resistant cells [1].

Cytotoxicity IC50 Leukemia cell lines

Clinical Efficacy in Uveitis: Methotrexate vs. Mycophenolate Mofetil

In the multicenter FAST randomized controlled trial comparing first-line antimetabolites for corticosteroid-sparing control of noninfectious uveitis, methotrexate (target dose 25 mg weekly) achieved treatment success in 66.7% (64/96) of patients at 6 months, compared to 57.1% (56/98) in the mycophenolate mofetil group (difference, 9.5%; 95% CI, -5.3% to 21.8%; OR, 1.50; P=0.20) [1]. In the subset with posterior uveitis or panuveitis, the difference was more pronounced: 74.4% success with methotrexate versus 55.3% with mycophenolate (difference, 19.1%; 95% CI, 3.6% to 30.6%; OR, 2.35; P=0.02) [1].

Uveitis Corticosteroid-sparing therapy Randomized controlled trial

Duration of Treatment Retention in Non-Anterior Uveitis: Methotrexate vs. Azathioprine vs. Mycophenolate Mofetil

A retrospective analysis of treatment retention in non-anterior non-infectious uveitis demonstrated that methotrexate conferred significantly longer median time to treatment failure (34.5 months) compared to mycophenolate mofetil (8.4 months) and azathioprine (16.8 months) (P=0.020) [1]. This >2-fold advantage over azathioprine and >4-fold advantage over mycophenolate indicates superior long-term tolerability and sustained efficacy in this patient population [1].

Treatment retention Immunosuppressive therapy Comparative effectiveness

Methotrexate Optimal Procurement and Research Application Scenarios Based on Differentiated Evidence


Reference Standard for Antifolate DHFR Inhibition Assays

Methotrexate's well-defined 26 nM apparent Ki for recombinant human DHFR [1] establishes it as the essential calibration standard for DHFR enzyme inhibition assays. When evaluating novel antifolate candidates, methotrexate provides a reproducible benchmark against which pralatrexate (45 nM) and pemetrexed (>200 nM) can be directly compared, enabling precise quantification of relative inhibitory potency. This application is critical for laboratories developing or validating DHFR-targeted small molecules.

Pharmacokinetic Studies Requiring Defined Oral vs. Subcutaneous Exposure Parameters

The documented 86% relative oral bioavailability of methotrexate at 25 mg doses, with a 90% CI (0.785–0.929) falling outside FDA bioequivalence limits [1], makes methotrexate an ideal tool compound for route-of-administration studies. Research protocols investigating saturable oral absorption, transporter-mediated uptake, or formulation optimization benefit from methotrexate's extensively characterized route-dependent pharmacokinetics, particularly at doses exceeding 15 mg/week where bioavailability differences are most pronounced [2].

Corticosteroid-Sparing Immunosuppression Protocols in Ocular Inflammation Research

The FAST trial evidence demonstrating 66.7% treatment success with methotrexate at 6 months—and 74.4% success in posterior uveitis/panuveitis, representing a statistically significant 19.1% absolute advantage over mycophenolate mofetil (P=0.02) [1]—positions methotrexate as the evidence-based first-line antimetabolite for uveitis clinical trials and translational research. Procurement for ophthalmology-focused immunosuppression studies should prioritize methotrexate over mycophenolate mofetil based on these head-to-head efficacy data, particularly when posterior segment disease is the target population.

Long-Term Immunosuppressive Therapy Modeling and Treatment Retention Studies

Methotrexate's median treatment retention of 34.5 months in non-anterior uveitis—exceeding azathioprine (16.8 months) by 2.1-fold and mycophenolate mofetil (8.4 months) by 4.1-fold (P=0.020) [1]—supports its use as the comparator agent of choice in long-term immunosuppressive therapy modeling. Research programs investigating real-world effectiveness, adherence patterns, and safety surveillance of immunomodulatory agents should select methotrexate as the baseline therapy against which newer agents are benchmarked.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methoxtrexate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.